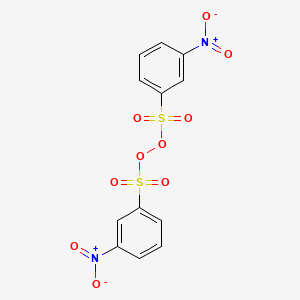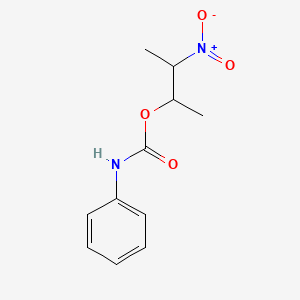![molecular formula C40H35N9O7S B14724170 5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)
5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by multiple diazenyl groups, which are known for their vibrant colors and potential use in dye chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically involves diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with various aromatic compounds to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salts and the successful coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent product quality.
化学反应分析
Types of Reactions
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl groups, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction pathway.
科学研究应用
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity or the modulation of receptor functions. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
4,4’-Diamino[1,1’-biphenyl]-3,3’-diol: Known for its use in dye chemistry and similar structural features.
2,4-Diamino-1,3,5-triazines: Explored for their anticancer properties and structural similarities.
Uniqueness
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid stands out due to its multiple diazenyl groups, which confer unique chemical reactivity and potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C40H35N9O7S |
|---|---|
分子量 |
785.8 g/mol |
IUPAC 名称 |
5-[[4-[4-[[2,4-diamino-3-[[4-(4-ethoxyanilino)-3-sulfophenyl]diazenyl]-5-methylphenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C40H35N9O7S/c1-3-56-31-16-12-26(13-17-31)43-33-18-14-30(22-36(33)57(53,54)55)47-49-39-37(41)23(2)20-34(38(39)42)48-45-28-10-6-25(7-11-28)24-4-8-27(9-5-24)44-46-29-15-19-35(50)32(21-29)40(51)52/h4-22,43,50H,3,41-42H2,1-2H3,(H,51,52)(H,53,54,55) |
InChI 键 |
WIGUODXJYVJDCK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=CC(=C3N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)

![N-[4-(Dimethylamino)phenyl]-N-methylacetamide](/img/structure/B14724134.png)
![1-Propanamine, 2-[2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B14724137.png)
![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)


![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)


